molecular formula C22H22N2O5 B214549 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

Katalognummer B214549
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: NVWMUDKPRLISCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CUDC-305 and is a small molecule inhibitor of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2.

Wirkmechanismus

The mechanism of action of 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile involves the inhibition of histone deacetylase, epidermal growth factor receptor, and human epidermal growth factor receptor 2. Histone deacetylase is an enzyme that regulates gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Epidermal growth factor receptor and human epidermal growth factor receptor 2 are both cell surface receptors that are involved in cell growth and division. Inhibition of these receptors can lead to the inhibition of cancer cell growth and division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile include the inhibition of cancer cell growth and division, as well as the inhibition of inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile in lab experiments include its potential anticancer and anti-inflammatory properties, as well as its ability to induce apoptosis in cancer cells. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are many potential future directions for research involving 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile. These include further studies on its potential use in cancer treatment, as well as its potential use in treating other diseases such as rheumatoid arthritis. There is also a need for further research to fully understand its mechanism of action and potential toxicity. Additionally, there is potential for the development of new compounds based on the structure of 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile that may have even greater potential for use in scientific research.

Synthesemethoden

The synthesis method of 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile involves the reaction of 3,4-dimethoxyphenyl acetic acid with 1,3-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding ester. The ester is then reacted with 3-hydroxy-2-oxo-2,3-dihydro-1H-indole-5-carboxylic acid to form the corresponding amide. Finally, the amide is reacted with butanenitrile to form the desired compound.

Wissenschaftliche Forschungsanwendungen

The potential applications of 4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile in scientific research are vast. This compound has been found to have anticancer properties and has been studied extensively for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.

Eigenschaften

Produktname

4-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}butanenitrile

Molekularformel

C22H22N2O5

Molekulargewicht

394.4 g/mol

IUPAC-Name

4-[3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]butanenitrile

InChI

InChI=1S/C22H22N2O5/c1-28-19-10-9-15(13-20(19)29-2)18(25)14-22(27)16-7-3-4-8-17(16)24(21(22)26)12-6-5-11-23/h3-4,7-10,13,27H,5-6,12,14H2,1-2H3

InChI-Schlüssel

NVWMUDKPRLISCB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CCCC#N)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.